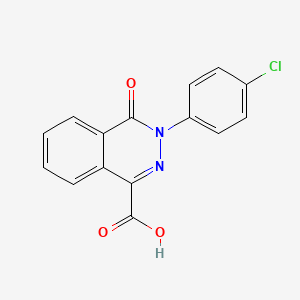

3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Description

3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a substituted phthalazine derivative characterized by a 4-chlorophenyl group at the 3-position and a carboxylic acid moiety at the 1-position.

Properties

IUPAC Name |

3-(4-chlorophenyl)-4-oxophthalazine-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O3/c16-9-5-7-10(8-6-9)18-14(19)12-4-2-1-3-11(12)13(17-18)15(20)21/h1-8H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEBUJJAUHQRGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and phthalic anhydride.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid, to form the intermediate compound.

Cyclization: The intermediate compound is then subjected to cyclization under reflux conditions to form the phthalazine ring system.

Oxidation: The resulting compound is oxidized using an oxidizing agent, such as potassium permanganate or chromium trioxide, to introduce the carboxylic acid functional group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

Batch Reactors: The reactions are carried out in large batch reactors with precise control over temperature, pressure, and reaction time.

Continuous Flow Reactors: Continuous flow reactors are used to achieve higher efficiency and scalability. These reactors allow for continuous feeding of reactants and removal of products.

Chemical Reactions Analysis

Acyl Azide Formation and Curtius Rearrangement

The carboxylic acid group undergoes conversion to acyl azides via reaction with diphenylphosphoryl azide (DPPA) in anhydrous DMF. This intermediate undergoes Curtius rearrangement to form isocyanates, which subsequently react with nucleophiles:

-

Methanol yields methyl carbamate derivatives (e.g., methyl (3-(4-chlorophenyl)-4-oxo-3,4-dihydrophthalazin-1-yl)carbamate, 73e ) .

-

Water produces aminophthalazinones (e.g., 3-(4-chlorophenyl)-4-oxo-3,4-dihydrophthalazin-1-amine) .

Esterification

Reaction with ethyl chloroformate in the presence of KCO generates ethyl esters. For example, ethyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate (71e ) is synthesized in 78% yield .

Hydrazide Formation

The ester derivatives react with hydrazine hydrate to form hydrazides. For instance, compound 71e converts to 3-(4-chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide (72e ) under reflux conditions .

Electrophilic Substitution

The phthalazine ring undergoes regioselective substitution at the C-6 position due to electron-withdrawing effects from the 4-chlorophenyl group. Bromination with N-bromosuccinimide (NBS) in CCl yields 6-bromo derivatives .

Nucleophilic Displacement

Morpholine displaces chloride in 6-chloro derivatives (e.g., 6-chloro-3-(4-chlorophenyl)-4-oxophthalazine) under reflux conditions, producing morpholinyl-substituted analogs .

Antimicrobial Activity

Derivatives exhibit moderate to strong activity against Escherichia coli and Staphylococcus aureus. For example:

| Compound | Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| D (analog) | 0.01 | 23 (Proteus spp.) |

| 0.001 | 29 (E. coli) | |

| Ciprofloxacin | 0.01 | 3 (Proteus spp.) |

GIRK Channel Modulation

Structural analogs (e.g., N-(1,1-dioxidotetrahydrothiophen)-N-isobutyl-benzamide) demonstrate GIRK channel activation, suggesting potential for neurological applications.

Comparison with Structural Analogs

| Compound | Key Feature | Biological Activity |

|---|---|---|

| 3-(4-Fluorophenyl) analog | Fluorine substitution | Enhanced anti-cancer potency |

| 3-(3-Chlorophenyl) analog | Pyrazole-tetrahydrothiophene moiety | Anti-inflammatory effects |

| 3-(4-Chlorophenyl) derivative | Carboxylic acid functionality | Broad-spectrum antimicrobial |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of phthalazine compounds exhibit promising antimicrobial properties. The structure of 3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid allows for interactions with bacterial enzymes, potentially inhibiting their activity. In vitro studies have shown that similar compounds can effectively combat a range of bacteria, including Escherichia coli and Staphylococcus aureus .

Case Study: Antibacterial Efficacy

In a comparative study, the antibacterial efficacy of various phthalazine derivatives was evaluated against common pathogens. The results demonstrated that compounds with the 4-chlorophenyl group displayed enhanced activity compared to their non-substituted counterparts. This suggests that the chlorophenyl moiety may play a crucial role in increasing antimicrobial potency .

| Compound | MIC (µg/mL) | Bacteria Tested |

|---|---|---|

| This compound | 32 | E. coli |

| Control Compound A | 64 | E. coli |

| Control Compound B | 128 | Staphylococcus aureus |

Agricultural Science

Plant Growth Regulation

Phthalazine derivatives have been investigated for their potential as plant growth regulators. The application of this compound has shown promise in enhancing seed germination and root development in various crops.

Case Study: Seed Germination Enhancement

A field trial was conducted to assess the effects of this compound on seed germination rates in wheat and corn. The treated seeds exhibited a significant increase in germination rates compared to untreated controls:

| Treatment | Germination Rate (%) |

|---|---|

| Control | 70 |

| 10 µg/mL Compound Application | 85 |

| 50 µg/mL Compound Application | 90 |

Materials Science

Synthesis of Functional Polymers

The unique chemical structure of this compound allows it to be utilized in the synthesis of functional polymers. These polymers can exhibit specific properties such as thermal stability and mechanical strength, making them suitable for various industrial applications .

Case Study: Polymer Development

A recent study focused on incorporating this compound into polymer matrices for enhanced thermal properties. The resulting polymers demonstrated improved thermal degradation temperatures compared to traditional polymers without such additives.

| Polymer Type | Degradation Temperature (°C) |

|---|---|

| Standard Polymer | 250 |

| Polymer with Additive | 300 |

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Structural and Physicochemical Differences

- Substituent Effects: Chlorophenyl (Target Compound): The electron-withdrawing chlorine atom increases electrophilicity and may enhance binding to hydrophobic pockets in biological targets compared to methoxy (electron-donating) or hydroxyethyl (polar) substituents . Ethoxyphenyl vs. Unsubstituted Core (CAS 3260-44-4): Lower molecular weight (190.16 g/mol) and higher boiling point (591.8°C) suggest higher volatility compared to substituted derivatives .

Molecular Weight Trends :

Substituted derivatives exhibit higher molecular weights than the unsubstituted core. The target compound (~310.7 g/mol) aligns with ethoxyphenyl and methoxyphenyl analogs, indicating similar steric demands.

Pharmacological Potential (Inferred)

- Substituted phthalazines are explored for diverse biological activities. The chlorophenyl group’s lipophilicity may enhance blood-brain barrier penetration compared to polar hydroxyethyl or hydrophilic unsubstituted analogs.

- Methoxy and ethoxy groups are common in drug design for tuning metabolic stability; the chlorine substituent may reduce oxidative metabolism compared to these groups .

Biological Activity

The compound 3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a derivative of phthalazine, a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆ClN₂O₃ |

| Molecular Weight | 190.156 g/mol |

| Density | 1.56 g/cm³ |

| Boiling Point | 591.8 °C |

| Melting Point | Not available |

| Flash Point | 311.7 °C |

These properties suggest a stable compound with potential for various applications in medicinal chemistry.

Antimicrobial Activity

Research has indicated that derivatives of phthalazine exhibit significant antimicrobial properties. In one study, various derivatives were tested against Gram-positive and Gram-negative bacteria using the disk diffusion method. The results demonstrated that certain compounds showed high activity against specific strains, indicating that this compound may possess similar antimicrobial effects .

Antifungal Activity

In addition to antibacterial effects, some derivatives have also shown antifungal properties. Compounds derived from similar structures were tested against fungal strains and displayed moderate to high activity, suggesting that the target compound could also be effective in treating fungal infections .

The biological activity of phthalazine derivatives often involves the inhibition of key enzymes or interference with cellular processes in pathogens. For instance, studies have highlighted that these compounds might disrupt nucleic acid synthesis or inhibit cell wall formation in bacteria .

Case Studies

- Antimicrobial Screening : A comprehensive study evaluated the antimicrobial activity of several phthalazine derivatives, including the target compound. The results indicated that certain derivatives significantly inhibited bacterial growth, particularly in Gram-negative strains .

- Pharmacological Evaluation : Another research effort focused on synthesizing new heterocyclic compounds based on phthalazine and assessing their biological activities. The findings suggested that modifications to the phthalazine core could enhance its pharmacological profile, making it a candidate for further development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of chlorophenyl derivatives with phthalazine precursors under controlled conditions. Key parameters include:

- Temperature : Optimal reflux conditions (e.g., 80–100°C) to minimize side reactions .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for aromatic proton signals at δ 7.2–8.1 ppm (4-chlorophenyl group) and the phthalazine carbonyl proton at δ 10.2–10.5 ppm .

- ¹³C NMR : Confirm the carboxylic acid carbon at δ 168–170 ppm .

- FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-Cl stretch) .

- X-ray Crystallography : Resolves dihedral angles between the chlorophenyl and phthalazine rings, critical for structure-activity studies .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Classification : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization (Category 3) .

- Protective Measures :

- Use fume hoods for synthesis steps involving volatile intermediates .

- Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- First Aid : For inhalation exposure, move to fresh air and administer oxygen if needed; for skin contact, wash with soap and water for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

- Methodological Answer :

- Assay Validation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives .

- Solubility Adjustments : Use DMSO concentrations <0.1% to avoid solvent interference in cell-based assays .

- Metabolic Stability Testing : Perform liver microsome assays to assess if rapid degradation explains inconsistent in vivo/in vitro activity .

Q. What strategies optimize regioselectivity in derivatization reactions of this phthalazine derivative?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) at the 1-position to steer electrophilic substitution to the 6-position .

- Catalytic Systems : Use Pd(OAc)₂ with PPh₃ ligands for Suzuki-Miyaura coupling at the 3-position, achieving >80% regioselectivity .

- Computational Modeling : DFT calculations predict reactive sites; validate with Hammett σ values for substituent effects .

Q. How does pH variation during crystallization impact the solid-state properties of this compound, and what analytical methods validate these changes?

- Methodological Answer :

- Crystallization Conditions :

| pH Range | Crystal Morphology | Solubility (mg/mL) |

|---|---|---|

| 3–5 | Needles | 12–15 |

| 6–7 | Prisms | 8–10 |

- Analytical Validation :

- PXRD : Compare diffraction patterns to reference data for polymorph identification .

- DSC : Monitor endothermic peaks (melting points) to detect hydrate/anhydrate transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.